![molecular formula C18H42O4Si2 B12610393 2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol CAS No. 875484-15-4](/img/structure/B12610393.png)
2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol is a compound that features two tert-butyl(dimethyl)silyl groups attached to a butane-1,4-diol backbone. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for hydroxyl functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an anhydrous solvent like dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols.
Substitution: The major products are the corresponding alcohols after removal of the silyl protecting groups.
Aplicaciones Científicas De Investigación
2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol is used in various scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected hydroxyl sites. This allows for selective reactions at other functional groups in the molecule .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar hydroxyl protection.
Trimethylsilyl chloride: Another silylating agent but less sterically hindered.
tert-Butyldiphenylsilyl chloride: Provides even greater steric protection than tert-butyl(dimethyl)silyl chloride.
Uniqueness
2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol is unique due to its dual silyl protection, which provides enhanced stability and selectivity in synthetic applications compared to single silyl-protected compounds .
Propiedades
Número CAS |
875484-15-4 |
|---|---|
Fórmula molecular |
C18H42O4Si2 |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
2,2-bis[[tert-butyl(dimethyl)silyl]oxymethyl]butane-1,4-diol |
InChI |
InChI=1S/C18H42O4Si2/c1-16(2,3)23(7,8)21-14-18(13-20,11-12-19)15-22-24(9,10)17(4,5)6/h19-20H,11-15H2,1-10H3 |
Clave InChI |
BTYUWTZMKONAFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CCO)(CO)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


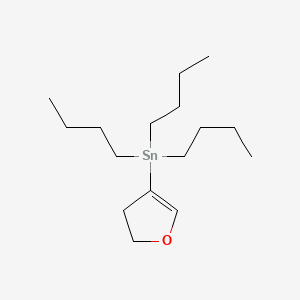
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)
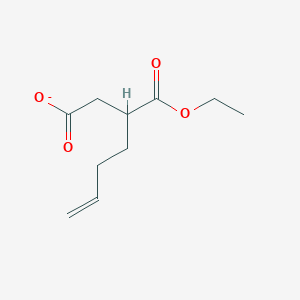

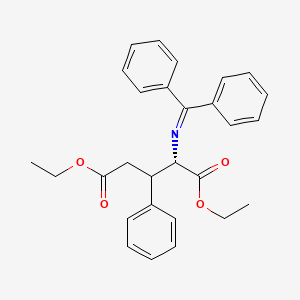
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
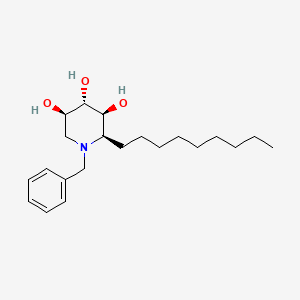
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
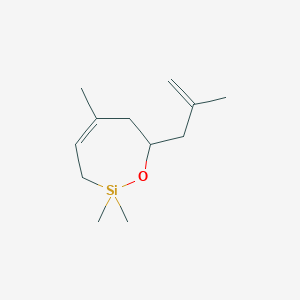
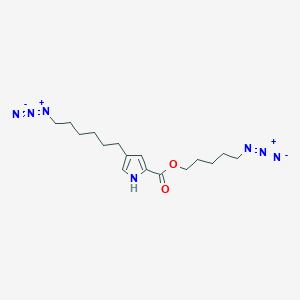
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
